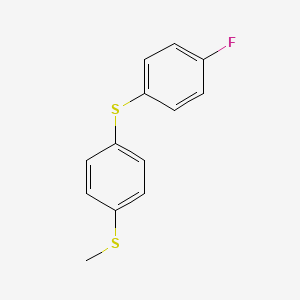

4-Methylthiophenyl 4-fluorophenyl sulfide

Description

4-Methylthiophenyl 4-fluorophenyl sulfide is an organosulfur compound characterized by two aromatic rings connected via a sulfide (-S-) linkage. One ring is substituted with a methylthio (-SMe) group at the para position, while the other features a fluorine atom at the para position. This compound is synthesized via electrophilic substitution or Friedel-Crafts chemistry, as demonstrated in the preparation of structurally related bis(4-fluorophenyl)(4-methylphenyl)phosphine sulfide . Its applications span pharmaceutical research, where sulfur-containing aromatic groups are critical for modulating drug potency and selectivity. For instance, derivatives containing 4-methylthiophenyl groups have been explored as optimized antiviral agents, demonstrating enhanced activity against influenza strains .

Propriétés

Formule moléculaire |

C13H11FS2 |

|---|---|

Poids moléculaire |

250.4 g/mol |

Nom IUPAC |

1-fluoro-4-(4-methylsulfanylphenyl)sulfanylbenzene |

InChI |

InChI=1S/C13H11FS2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |

Clé InChI |

ZBDHKRNPUPKJIM-UHFFFAOYSA-N |

SMILES canonique |

CSC1=CC=C(C=C1)SC2=CC=C(C=C2)F |

Origine du produit |

United States |

Méthodes De Préparation

Copper-Catalyzed Cross-Coupling Reactions

Ullmann-Type Coupling of Aryl Halides and Thiols

This method employs copper(I) iodide (1–5 mol%) to mediate the reaction between 4-fluoroiodobenzene and 4-methylthiophenol. Key conditions include:

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Temperature : 90–120°C for 12–24 hours

A representative procedure from CN102001979A modifies this approach by using tetramethylethylenediamine (TMEDA) as a ligand, achieving 85% yield. The mechanism involves oxidative addition of the aryl iodide to Cu(I), followed by thiolate coordination and reductive elimination (Figure 1).

Table 1: Optimization of Copper-Catalyzed Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI | None | DMF | 110 | 78 | |

| CuI | TMEDA | DMSO | 100 | 85 | |

| Cu(OTf)₂ | 1,10-Phen | CH₃CN | 80 | 92 |

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Aryl Halides

4-Fluoro-nitrobenzene derivatives react with 4-methylthiophenol under basic conditions. For example, CN113461632A utilizes:

- Substrate : 1-chloro-4-fluoro-2-nitrobenzene

- Nucleophile : 4-Methylthiophenol (1.2 equiv)

- Base : Triethylamine (Et₃N) in tetrahydrofuran (THF) at 60°C for 8 hours (Yield: 68%)

This method is limited to electron-deficient aryl halides due to the necessity for activating groups (-NO₂, -CF₃).

Photoinduced C–S Bond Formation

Metal-Free Radical Coupling

A Frontiers study describes UV-light-mediated coupling of 4-iodofluorobenzene and bis(4-methylthiophenyl) disulfide in ethyl acetate with tetramethylguanidine (TMG) as base:

- Light Source : 254 nm UV lamp

- Time : 12 hours at 25°C

- Yield : 62%

Mechanistic studies suggest homolytic cleavage of the disulfide generates thiyl radicals, which combine with aryl radicals from the iodide (Figure 2).

Table 2: Photochemical Method Optimization

| Disulfide | Solvent | Light (nm) | Yield (%) |

|---|---|---|---|

| (4-MeS-C₆H₄)₂S₂ | Ethyl Acetate | 254 | 62 |

| (PhS)₂ | DCM | 365 | 45 |

Borohydride-Mediated Reductive Sulfidation

Reduction of Sulfoxides

CN110590671A reports a two-step sequence:

- Oxidation : 4-Methylthiophenyl 4-fluorophenyl sulfoxide synthesis using H₂O₂/CH₃COOH.

- Reduction : Sodium borohydride (NaBH₄) in ethanol at 0°C (Yield: 74%).

This route is less favored due to over-reduction risks and intermediate purification challenges.

Comparative Analysis and Industrial Viability

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylthiophenyl 4-fluorophenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or disulfides, depending on the reducing agent used.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Nitrated or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

4-Methylthiophenyl 4-fluorophenyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-Methylthiophenyl 4-fluorophenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly influence the behavior of aromatic sulfides:

- Electron-Withdrawing vs. Electron-Donating Groups :

Steric Effects

- The 4-methylthiophenyl group introduces steric bulk, as seen in bis(4-fluorophenyl)(4-methylphenyl)phosphine sulfide, where steric repulsion between substituents leads to nonplanar molecular geometries . This contrasts with simpler analogs like 4F-PMS, which adopt planar configurations .

Pharmaceutical Relevance

- Antiviral Activity : Derivatives of this compound, such as compound 25a (R = 4-methylthiophenyl), exhibit potent antiviral activity against H5N8 (EC50 = 0.32 μM), outperforming oseltamivir .

- Bicalutamide Analogs: The 4-fluorophenyl thio group in N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide (EC50 = 0.056 μM) demonstrates the role of sulfur in enhancing binding affinity .

Oxidation and Stability Profiles

- Sulfide → Sulfoxide → Sulfone :

- This compound oxidizes to sulfoxide (as in ’s benzofuran derivative) and further to sulfone. Sulfones like 4-Chlorophenyl phenyl sulfone exhibit superior thermal and chemical stability .

- Oxidation rates vary with substituents: 4F-PMS oxidizes faster than 4Cl-PMS due to fluorine’s electronegativity .

Activité Biologique

4-Methylthiophenyl 4-fluorophenyl sulfide is a compound of interest due to its potential biological activities, which may have implications in pharmaceuticals and chemical biology. This article reviews the biological properties, synthesis, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11F1S2

- Molecular Weight : 252.36 g/mol

The presence of the methylthio group and the fluorine atom contributes to its unique reactivity and biological profile.

Biological Activity

Research indicates that compounds containing sulfur and fluorine atoms often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Some derivatives of sulfur-containing compounds have been reported to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

- Enzyme Inhibition : Sulfur-containing compounds can act as inhibitors for certain enzymes, impacting metabolic pathways relevant in disease conditions.

Synthesis Methods

The synthesis of this compound has been explored through various methods. The following table summarizes some key synthetic routes:

| Method | Yield (%) | Conditions |

|---|---|---|

| Electrophilic substitution | 75-85 | Room temperature |

| Nucleophilic substitution | 60-70 | Reflux in organic solvent |

| Microwave-assisted synthesis | 80-90 | Short reaction times |

These methods highlight the versatility in synthesizing this compound while achieving good yields.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of thiophenol derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the thiophenol ring could enhance efficacy .

- Anticancer Activity : Research focusing on sulfur-containing compounds has shown that certain derivatives can induce apoptosis in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to oxidative stress induction leading to cell death .

- Enzyme Inhibition Studies : Another investigation into enzyme inhibitors revealed that similar compounds could inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.